

Application Notes and Protocols for ADC Purification Following DBCO Conjugation

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Compound of Interest

Compound Name: DBCO-PEG4-Ahx-DM1

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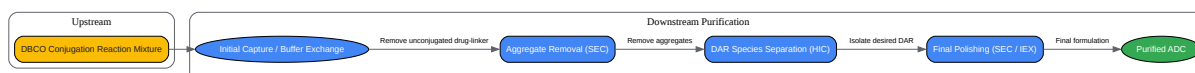
Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics. The conjugation of a cytotoxic payload to a monoclonal antibody (mAb) via a linker, such as one involving Dibenzocyclooctyne (DBCO) for copper-free click chemistry, results in a heterogeneous mixture. This mixture may contain the desired ADC with a specific drug-to-antibody ratio (DAR), as well as unconjugated antibody, excess drug-linker, and aggregated species.[1][2] Effective purification is a critical downstream step to ensure the safety, efficacy, and homogeneity of the final ADC product.[3] This document provides detailed application notes and protocols for the primary chromatographic methods used for ADC purification after DBCO conjugation.

The purification strategy for ADCs typically involves a multi-step approach to address the different types of impurities. The choice of technique depends on the specific characteristics of the ADC and the impurities to be removed. The most common methods employed are Size-Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), Ion-Exchange Chromatography (IEX), and Affinity Chromatography.[4]

General ADC Purification Workflow

The purification of an ADC after conjugation is a multi-step process designed to isolate the desired monomeric ADC with a specific DAR from a complex reaction mixture. The general workflow involves capturing the ADC, followed by polishing steps to remove aggregates, unconjugated materials, and to separate different DAR species.



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A general workflow for ADC purification after conjugation.

Comparison of ADC Purification Methods

The selection of a purification strategy depends on the specific requirements of the ADC and the scale of production. The following table summarizes the primary application and key characteristics of the most common chromatographic techniques.

Purification Method	Primary Application	Advantages	Disadvantages	Typical Purity/Yield
Hydrophobic Interaction Chromatography (HIC)	Separation of ADC species with different DARs.[5]	High resolution of DAR species, non-denaturing conditions.[6][7]	Requires high salt concentrations which can sometimes promote aggregation.[1]	Recovery of >60% has been reported.[8]
Size-Exclusion Chromatography (SEC)	Removal of aggregates and unconjugated drug-linker.[3][5]	Effective for size-based separation, mild, non-denaturing conditions.[4]	Limited sample loading capacity, primarily a polishing step.	Can achieve >98% monomer purity with <2% aggregation.
Ion-Exchange Chromatography (IEX)	Removal of charged variants, aggregates, and process-related impurities.[9]	High binding capacity, can be operated in bind-elute or flow-through mode.[9]	Resolution of DAR species can be challenging and is pH and salt dependent.[10]	Can reduce high molecular weight species by ≥ 85% to ≤ 0.1%.
Affinity Chromatography (e.g., Protein A)	Initial capture of antibody and ADC from crude reaction mixture.[4]	High selectivity and purity in a single step.[11]	Harsh elution conditions (low pH) can potentially lead to aggregation.[4]	Can achieve >90% purity after the initial capture step.[12]

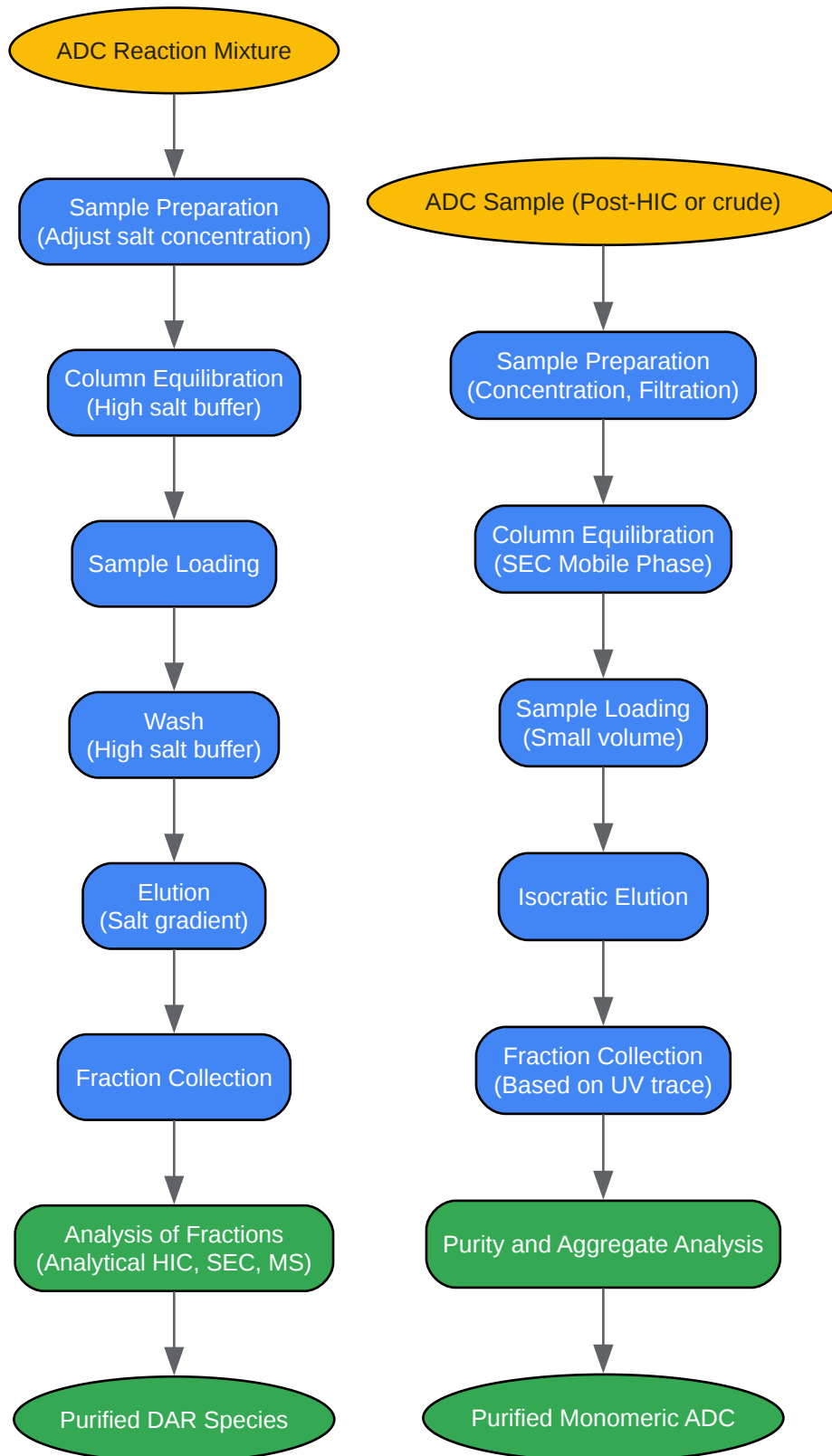
Experimental Protocols

Protocol 1: Hydrophobic Interaction Chromatography (HIC) for DAR Species Separation

HIC separates molecules based on their surface hydrophobicity. Since the addition of a hydrophobic drug-linker increases the overall hydrophobicity of the antibody, HIC is a powerful

technique for separating ADCs with different DARs.[5]

Workflow for HIC Purification:



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